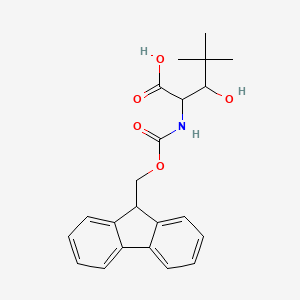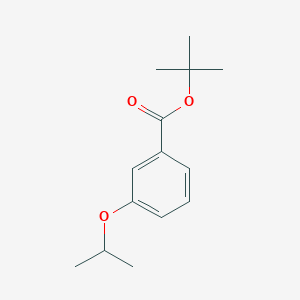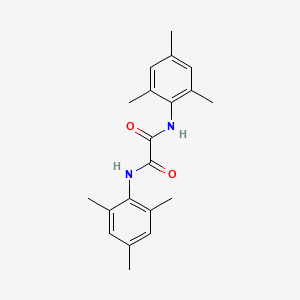![molecular formula C7H4ClIN2S B12102490 2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine CAS No. 2033057-22-4](/img/structure/B12102490.png)
2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core substituted with chlorine, iodine, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common route includes:
Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides or other methylating agents.
Halogenation: The introduction of chlorine and iodine atoms is typically achieved through halogenation reactions. Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while iodination can be achieved using iodine or iodinating agents like N-iodosuccinimide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms in the thieno[3,2-d]pyrimidine core.
Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.
科学的研究の応用
2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals targeting various diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It can be employed in the design of probes and tools for studying biological processes at the molecular level.
作用機序
The mechanism of action of 2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.
類似化合物との比較
2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:
2-Chloro-6-methylthieno[3,2-d]pyrimidine: Lacks the iodine substituent, which may affect its reactivity and applications.
2-Iodo-6-methylthieno[3,2-d]pyrimidine: Lacks the chlorine substituent, potentially altering its chemical properties and biological activity.
2-Chloro-7-methylthieno[3,2-d]pyrimidine: Lacks the iodine substituent, which can influence its suitability for certain reactions, such as cross-coupling.
The presence of both chlorine and iodine in this compound makes it unique, providing a versatile platform for further functionalization and diverse applications.
特性
CAS番号 |
2033057-22-4 |
|---|---|
分子式 |
C7H4ClIN2S |
分子量 |
310.54 g/mol |
IUPAC名 |
2-chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H4ClIN2S/c1-3-5(9)6-4(12-3)2-10-7(8)11-6/h2H,1H3 |
InChIキー |
QZAVTPHKXMAIHM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=NC(=NC=C2S1)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B12102410.png)



![Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12102446.png)





![5-[1,2-Bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol](/img/structure/B12102496.png)
![Methyl 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12102497.png)


